![molecular formula C18H15N3O3S B2988645 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 1322879-11-7](/img/structure/B2988645.png)
4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a phenol group, a thiazole group, and a hydrazone group, all of which have distinct chemical properties .
Molecular Structure Analysis
This typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Given the functional groups present in your compound, it could potentially participate in a variety of reactions, such as acid-base reactions (due to the phenol group) and redox reactions .Physical And Chemical Properties Analysis
This would include studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV-Vis, IR, NMR, etc.) .科学的研究の応用
Photodynamic Therapy Application
The synthesis and characterization of new compounds with structural similarities to 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol have shown significant potential in photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with excellent fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers in cancer treatment through PDT Pişkin, Canpolat, & Öztürk, 2020.
Catalytic and Synthetic Applications
Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been explored for their catalytic applications. Ghorbanloo and Alamooti (2017) reported the synthesis of a molybdenum(VI) complex with a thiazole-hydrazone ligand, demonstrating efficient catalysis in oxidation reactions, showcasing the utility of these compounds in synthetic chemistry Ghorbanloo & Alamooti, 2017.
Antitumor and Antimicrobial Properties
The structural motif of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is significant in the development of antitumor and antimicrobial agents. A study by Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising antitumor activities against hepatocellular carcinoma Gomha, Edrees, & Altalbawy, 2016.
Fluorescent Sensing
Research by Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff base sensors capable of selectively detecting Al3+ and Zn2+ ions. These findings highlight the potential of such compounds in the development of sensitive and selective fluorescent sensors for metal ions Suman, Bubbly, Gudennavar, & Gayathri, 2019.
作用機序
Target of Action
For instance, some phenolic compounds have been found to interact with enzymes, receptors, and DNA, thereby influencing various physiological processes .
Mode of Action
Phenolic compounds generally exert their effects through their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and other cellular components, altering their structure and function .
Biochemical Pathways
Phenolic compounds, including this compound, are products of secondary metabolism in plants. They are synthesized through either the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways lead to the production of a wide variety of phenolic compounds, each with unique properties and effects.
Pharmacokinetics
Phenolic compounds in general are known to be absorbed in the intestines, distributed throughout the body, metabolized mainly in the liver, and excreted in urine .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also modulate cell signaling pathways and gene expression, leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect their stability and activity. Moreover, the biological environment, including the presence of enzymes and other biomolecules, can also influence their action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-14-4-1-12(2-5-14)10-19-21-18-20-15(11-25-18)13-3-6-16-17(9-13)24-8-7-23-16/h1-6,9-11,22H,7-8H2,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHYQQNDXGEOK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

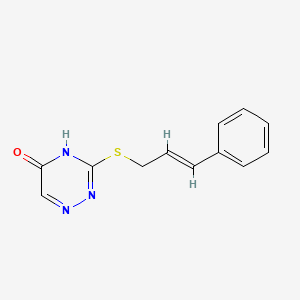
![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)
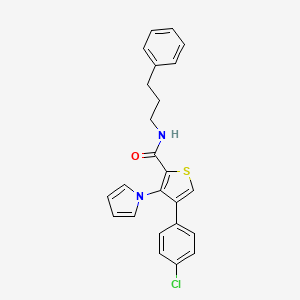
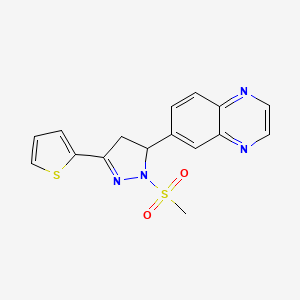
![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)
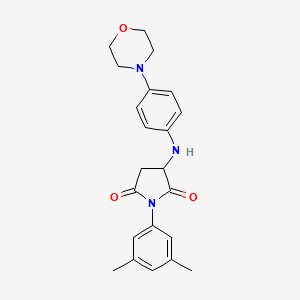
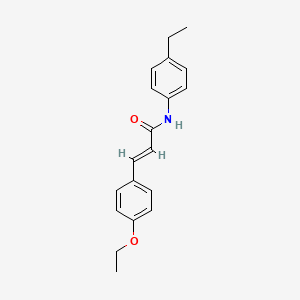
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)